molecular formula C16H27NO6 B8115149 TCO-PEG2-acid

TCO-PEG2-acid

Cat. No.: B8115149
M. Wt: 329.39 g/mol
InChI Key: QSADMTUKGBWTTN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG2-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a trans-cyclooctene (TCO) moiety and a terminal carboxylic acid group. The TCO moiety is known for its high reactivity in bioorthogonal click chemistry reactions, particularly with tetrazine compounds. The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-acid typically involves the following steps:

    PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of a PEG chain to the molecule to enhance its solubility and stability.

    Introduction of TCO Moiety: The TCO moiety is introduced through a chemical reaction that attaches the trans-cyclooctene group to the PEGylated molecule.

    Formation of Terminal Carboxylic Acid:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of TCO-PEG2-acid involves its high reactivity in click chemistry reactions. The TCO moiety reacts with tetrazine compounds through an inverse electron demand Diels-Alder reaction, forming stable conjugates. The terminal carboxylic acid group reacts with primary amine groups to form stable amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in various applications .

Comparison with Similar Compounds

  • TCO-PEG4-acid
  • TCO-PEG6-acid
  • TCO-PEG12-acid

Comparison: TCO-PEG2-acid is unique due to its shorter PEG spacer, which provides a balance between solubility and reactivity. In comparison, TCO-PEG4-acid, TCO-PEG6-acid, and TCO-PEG12-acid have longer PEG spacers, which may offer enhanced solubility but could potentially reduce reactivity due to steric hindrance. The choice of compound depends on the specific requirements of the application, such as the desired solubility, stability, and reactivity .

Properties

IUPAC Name

3-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c18-15(19)8-10-21-12-13-22-11-9-17-16(20)23-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,17,20)(H,18,19)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSADMTUKGBWTTN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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